Cas no 2137881-83-3 (3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine)

3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound featuring an oxazolopyridine core with methyl and isopropyl substituents. This structure imparts notable stability and potential reactivity, making it valuable in pharmaceutical and agrochemical research. The amine functional group enhances its versatility as a building block for further derivatization. Its fused bicyclic system may contribute to unique electronic properties, suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's defined molecular framework allows for precise modifications, facilitating targeted studies in drug discovery and material science. High purity and well-characterized synthesis pathways ensure reproducibility for research applications.
3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine structure
2137881-83-3 structure
Product Name:3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
CAS No:2137881-83-3
MF:C10H13N3O
MW:191.229721784592
CID:6197054
PubChem ID:165446772
Update Time:2025-10-31

3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
    • 2137881-83-3
    • EN300-700943
    • 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
    • Inchi: 1S/C10H13N3O/c1-5(2)8-4-7(11)9-6(3)13-14-10(9)12-8/h4-5H,1-3H3,(H2,11,12)
    • InChI Key: QYJDMHJQUPVTPM-UHFFFAOYSA-N
    • SMILES: O1C2C(C(C)=N1)=C(C=C(C(C)C)N=2)N

Computed Properties

  • Exact Mass: 191.105862047g/mol
  • Monoisotopic Mass: 191.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 64.9Ų

3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-700943-1.0g
3-methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
2137881-83-3
1g
$0.0 2023-06-07

3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Related Literature

Additional information on 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine

Introduction to 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine (CAS No. 2137881-83-3)

3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine, identified by the CAS number 2137881-83-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazolopyridine class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The unique arrangement of nitrogen and oxygen atoms in its core structure imparts distinct electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The chemical structure of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine features a fused oxazole and pyridine ring system, which is a common motif in bioactive molecules. The presence of a methyl group at the 3-position and an isopropyl substituent at the 6-position introduces additional functionalization possibilities, allowing for diverse derivatization strategies. Such structural features are often exploited to modulate binding interactions with biological targets, enhancing efficacy and selectivity.

In recent years, there has been growing interest in oxazolopyridine derivatives due to their demonstrated pharmacological properties. Studies have highlighted their potential in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The compound’s ability to interact with multiple biological pathways makes it an attractive scaffold for developing novel therapeutic agents. Researchers have been particularly intrigued by its potential to inhibit key enzymes and receptors involved in disease progression.

One of the most compelling aspects of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine is its structural versatility. The oxazolopyridine core can be modified at multiple positions to fine-tune its pharmacological profile. For instance, substitutions at the 4-amino group or the 5-hydroxy position of the oxazole ring can significantly alter its biological activity. This flexibility has enabled chemists to design derivatives with enhanced potency and reduced toxicity.

Recent computational studies have provided insights into the binding modes of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine with target proteins. These studies suggest that the compound can effectively engage with key residues in enzyme active sites, leading to potent inhibition. Additionally, molecular dynamics simulations have revealed that the compound exhibits favorable solubility and stability properties, which are crucial for its formulation as an active pharmaceutical ingredient (API).

The synthesis of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine presents both challenges and opportunities. While traditional synthetic routes have been established for oxazolopyridine derivatives, optimizing yield and purity remains a key focus. Advances in catalytic methods and green chemistry principles have opened new avenues for more efficient synthesis. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the heterocyclic core with high precision.

Preclinical studies have begun to explore the pharmacological potential of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine in various disease models. Initial findings suggest that it exhibits significant anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory cascades. Furthermore, its ability to interfere with viral replication has been observed in cell-based assays, making it a candidate for antiviral therapies.

The development of novel drug candidates requires rigorous safety evaluation. Toxicological studies on 3-Methyl-6-(propan-2-y l)-[1 , 2 ]ox azo lo [5 , 4 - b ]py ridin - 4 - ami ne have been conducted to assess its potential side effects. Preliminary results indicate that it demonstrates good tolerability at therapeutic doses but may exhibit some mild hepatotoxicity at higher concentrations. These findings are crucial for guiding future formulation strategies and dosing regimens.

The future prospects of 3-Methyl - 6 - ( propan - 2 - yl ) - [ 1 , 2 ]ox azo lo [ 5 , 4 - b ]py ridin - 4 - ami ne are promising as ongoing research continues to uncover its full therapeutic potential. Collaborative efforts between chemists and biologists are essential for translating laboratory findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to accelerate the development pipeline for this promising compound.

In conclusion,3-Methyl - 6 - ( propan - 2 - yl ) - [ 1 , 2 ]ox azo lo [ 5 , 4 - b ]py ridin - 4 - ami ne (CAS No. 2137881 -83 -3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable asset in the search for novel therapeutics. As research progresses,this compound is poised to play a pivotal role in addressing unmet medical needs across multiple therapeutic domains.

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